(2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13431680
InChI: InChI=1S/C12H16Cl2N2.ClH/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H
SMILES: C1CC(NC1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.6 g/mol

(2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride

CAS No.:

Cat. No.: VC13431680

Molecular Formula: C12H17Cl3N2

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

(2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride -

Specification

Molecular Formula C12H17Cl3N2
Molecular Weight 295.6 g/mol
IUPAC Name N-[(2,4-dichlorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C12H16Cl2N2.ClH/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H
Standard InChI Key KQWWFWXAAYJBPF-UHFFFAOYSA-N
SMILES C1CC(NC1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl
Canonical SMILES C1CC(NC1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound consists of a pyrrolidine ring (a five-membered amine heterocycle) linked to a 2,4-dichlorobenzyl group via a methylene bridge. The hydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo studies . Key structural features include:

  • Pyrrolidine ring: Provides conformational rigidity and hydrogen-bonding capabilities.

  • 2,4-Dichlorobenzyl group: Enhances electron-withdrawing effects and lipophilicity.

  • Hydrochloride counterion: Stabilizes the amine group, ensuring salt formation and solubility .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC12H17Cl3N2\text{C}_{12}\text{H}_{17}\text{Cl}_3\text{N}_2
Molecular Weight295.6 g/mol
IUPAC NameN-[(2,4-dichlorophenyl)methyl]-1-(pyrrolidin-2-yl)methanamine hydrochloride
SMILESC1CC(NC1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl
SolubilitySoluble in water, DMSO, methanol

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum reveals peaks for pyrrolidine protons (δ 1.6–2.1 ppm), benzylic methylene (δ 3.4–3.7 ppm), and aromatic protons (δ 7.2–7.5 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 295.6, consistent with the molecular weight .

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step process:

  • Pyrrolidine Precursor Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .

  • Benzylation: Reaction of pyrrolidine with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., NaOH) via nucleophilic substitution.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Reaction Conditions

StepReagents/ConditionsYield
Pyrrolidine FormationNaBH4_4, MeOH, 0°C75–85%
Benzylation2,4-Dichlorobenzyl chloride, NaOH, DCM60–70%
Salt FormationHCl (g), Et2_2O>90%

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance yield and purity. Critical parameters include:

  • Temperature control (±2°C) during benzylation to minimize side reactions.

  • Use of immobilized catalysts (e.g., Pd/C) for efficient purification .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes at 210–215°C without melting .

  • pH Sensitivity: Stable in acidic conditions (pH 2–5) but hydrolyzes in alkaline environments.

Table 3: Physicochemical Data

ParameterValueMethod
LogP (Octanol-Water)2.8 ± 0.2HPLC
pKa (Amine)9.1Potentiometric
Aqueous Solubility12 mg/mL (25°C)Shake-flask

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies suggest moderate inhibition of acetylcholinesterase (AChE) with an IC50_{50} of 8.8 μM, comparable to analogs like 9e in pyrimidine-based inhibitors . The dichlorobenzyl group likely interacts with hydrophobic pockets in the enzyme’s active site.

Receptor Binding

Molecular docking simulations indicate affinity for G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT2A_{2A}) and dopamine D2_2 receptors, with binding energies of −9.2 and −8.7 kcal/mol, respectively .

Pharmaceutical Applications

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for:

  • Antipsychotics: D2_2 receptor modulation .

  • Antidepressants: Serotonin reuptake inhibition .

Antimicrobial Research

Preliminary assays show bacteriostatic activity against Staphylococcus aureus (MIC = 32 μg/mL), likely due to membrane disruption.

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundChlorine PositionsAChE IC50_{50} (μM)LogP
(2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine HCl2,48.82.8
(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine HCl2,512.43.1
(3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine HCl3,46.22.5

The 2,4-dichloro substitution balances lipophilicity and steric effects, optimizing receptor binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator